molecular formula C11H15BrO B1522606 1-Bromo-4-(neopentyloxy)benzene CAS No. 528528-58-7

1-Bromo-4-(neopentyloxy)benzene

Cat. No.: B1522606
CAS No.: 528528-58-7
M. Wt: 243.14 g/mol
InChI Key: AWFIDQHILKXJOV-UHFFFAOYSA-N
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Description

1-Bromo-4-(neopentyloxy)benzene (CAS 528528-58-7) is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol. This aryl bromide features a benzene ring functionalized with a bromine atom and a neopentyloxy (2,2-dimethylpropoxy) group. The neopentyl group, a bulky tertiary butyl derivative, confers significant steric hindrance which can influence the compound's reactivity and the physical properties of resulting synthetic targets. It is recommended to be stored sealed in a dry environment at 2-8°C . The primary value of this compound for researchers lies in its role as a key synthetic building block. The bromine atom on the aromatic ring is an active site for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex biaryl and conjugated structures. The ether linkage provides stability while the neopentyl side chain can be used to modulate the solubility and steric profile of advanced molecules. These properties make it a potentially valuable intermediate in exploratory research for developing novel compounds in areas like materials science, including liquid crystal monomers, as well as in pharmaceutical development . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2,2-dimethylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFIDQHILKXJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680767
Record name 1-Bromo-4-(2,2-dimethylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528528-58-7
Record name 1-Bromo-4-(2,2-dimethylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical characteristics of 1-Bromo-4-(neopentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Bromo-4-(neopentyloxy)benzene

Executive Summary

1-Bromo-4-(neopentyloxy)benzene (CAS: 528528-58-7), also known as 1-bromo-4-(2,2-dimethylpropoxy)benzene, is a specialized organobromine intermediate characterized by a steric-heavy neopentyl ether tail.[1][2] Unlike standard alkyl ethers, the neopentyl group imparts unique solubility profiles, high lipophilicity, and resistance to


-elimination pathways.[2] This guide profiles its physicochemical characteristics, outlines robust synthetic methodologies avoiding common steric pitfalls, and details its utility as a scaffold in liquid crystal mesogens and pharmaceutical building blocks.[2]

Part 1: Physicochemical Profile[2]

The molecule features a para-substituted benzene ring connecting a reactive bromine handle to a bulky, electron-donating neopentyloxy group.[2] The neopentyl moiety (


) acts as a "globular" lipophilic anchor, influencing crystal packing and solubility.[2]
Table 1: Core Technical Specifications
PropertySpecificationNotes
IUPAC Name 1-Bromo-4-(2,2-dimethylpropoxy)benzene
CAS Number 528528-58-7
Molecular Formula

Molecular Weight 243.14 g/mol
Physical State Low-Melting Solid or Viscous OilMP is sensitive to purity; typically 25–45°C range.[2][3]
Predicted LogP ~4.5 ± 0.3Highly lipophilic due to the

-butyl tail.[2]
Boiling Point ~280–290°C (Predicted)High BP requires vacuum distillation for purification.[2]
Density ~1.2 g/cm³Denser than water due to Br atom.[2]
Solubility Hexane, DCM, Toluene, THFInsoluble in water.[2]

Part 2: Synthetic Methodology

Synthesizing 1-Bromo-4-(neopentyloxy)benzene presents a specific challenge: the steric hindrance of the neopentyl group.[2]

The Steric Pitfall (What to Avoid)

Standard


 alkylation using 4-bromophenol and neopentyl bromide  is notoriously sluggish and often fails.[2] The 

-branching of the neopentyl electrophile effectively blocks the backside attack required for

displacement.[2]
Recommended Protocol A: The Mitsunobu Reaction (High Purity/Lab Scale)

For research scale (<10g), the Mitsunobu reaction is the gold standard.[2] It activates the alcohol (neopentyl alcohol) rather than relying on a hindered halide.[2]

  • Reagents: 4-Bromophenol, Neopentyl Alcohol, Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).[2]
    
  • Solvent: Anhydrous THF.

  • Mechanism: Formation of a phosphorous-oxygen bond converts the neopentyl alcohol into a good leaving group, allowing the phenol to attack.[2]

Recommended Protocol B: Sulfonate Displacement (Scale-Up)

For larger scales where DIAD is cost-prohibitive, use Neopentyl Tosylate (or Mesylate) .[2] While still hindered, sulfonate esters are better leaving groups than halides.[2] This reaction requires high temperatures and polar aprotic solvents.[2]

  • Reagents: 4-Bromophenol, Neopentyl Tosylate,

    
     (or 
    
    
    
    ).[2]
  • Solvent: DMF or NMP at 100–120°C.

Workflow Visualization

Synthesis_Workflow Start Target: 1-Bromo-4-(neopentyloxy)benzene RouteA Route A: Mitsunobu (Lab Scale) Start->RouteA RouteB Route B: Tosylate (Scale Up) Start->RouteB ReagentsA 4-Bromophenol + Neopentyl Alcohol + PPh3 + DIAD (THF, 0°C to RT) RouteA->ReagentsA ReagentsB 4-Bromophenol + Neopentyl Tosylate + K2CO3 (DMF, 120°C) RouteB->ReagentsB Intermediate Crude Mixture ReagentsA->Intermediate ReagentsB->Intermediate Purification Purification: Silica Column (Hexane/EtOAc) or Vacuum Distillation Intermediate->Purification Final Pure Product (>98%) Purification->Final

Figure 1: Synthetic decision tree comparing Mitsunobu and Tosylate alkylation strategies.

Part 3: Spectroscopic Characterization

Identification relies on the distinct NMR signature of the neopentyl group.[2] The lack of


-hydrogens simplifies the spectrum (singlets only for the alkyl chain).[2]
Predicted -NMR (CDCl , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
7.35 Doublet (

Hz)
2HAr-H (Ortho to Br)
6.78 Doublet (

Hz)
2HAr-H (Ortho to OR)
3.58 Singlet2H

1.02 Singlet9H

(

-Butyl)
  • Diagnostic Feature: The singlet at ~3.58 ppm is characteristic of a methylene group next to oxygen with no adjacent protons.[2] If this appears as a doublet or multiplet, the neopentyl structure is incorrect (likely n-pentyl or isopentyl isomer).[2]

Part 4: Reactivity & Applications

The molecule serves as a bifunctional scaffold.[2] The bromine atom allows for metal-catalyzed cross-coupling, while the neopentyl ether remains inert to most bases and nucleophiles.[2]

Suzuki-Miyaura Coupling

The most common application is coupling with aryl boronic acids to create biphenyl liquid crystals.[2]

  • Protocol:

    
     (3 mol%), 
    
    
    
    (aq), Toluene/Ethanol, 80°C.
  • Outcome: The bulky neopentyl tail prevents

    
    -stacking aggregation in the final material, lowering melting points and improving solubility of the liquid crystal mesogen.[2]
    
Lithiation / Grignard Formation

Treatment with


-BuLi or Mg turnings generates the organometallic species.[2]
  • Utility: Nucleophilic addition to ketones or aldehydes.[2]

  • Stability Note: The neopentyl ether is stable to strong bases (unlike methyl ethers which can sometimes demethylate under harsh conditions), making it an excellent protecting group mimic.[2]

Application Logic Diagram

Reactivity_Tree Core 1-Bromo-4-(neopentyloxy)benzene Path1 Pd-Catalysis (Suzuki/Buchwald) Core->Path1 Path2 Metallation (Li/Mg Exchange) Core->Path2 Prod1 Biaryl Liquid Crystals (Mesogens) Path1->Prod1 Ar-B(OH)2 Prod2 Aminated Aromatics (OLED Intermediates) Path1->Prod2 Amines Prod3 Neopentyloxy-Benzoic Acids (Pharmaceuticals) Path2->Prod3 1. CO2, 2. H+

Figure 2: Divergent synthetic utility of the brominated neopentyl ether scaffold.

Part 5: References

  • Sigma-Aldrich. 1-Bromo-4-(2,2-dimethylpropoxy)benzene Product Page (CAS 528528-58-7).[2]

  • ChemicalBook. 1-Bromo-4-(neopentyloxy)benzene Chemical Properties and Suppliers.[2]

  • PubChem. 1-Bromo-4-(pentyloxy)benzene (Analog Reference for Spectral Data).[2]

  • BenchChem. General Synthesis of Alkyl-Bromobenzenes and Etherification Protocols.[2]

Sources

Solubility Profile and Solvent Selection for 1-Bromo-4-(neopentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubility profile, solvent selection strategies, and handling protocols for 1-Bromo-4-(neopentyloxy)benzene (CAS: 528528-58-7).[1] This document is structured for researchers requiring high-fidelity data for synthesis, purification, and formulation.

Executive Summary & Compound Analysis

1-Bromo-4-(neopentyloxy)benzene is a lipophilic aryl halide intermediate used primarily in the synthesis of liquid crystals, pharmaceuticals, and advanced materials via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Chemical Structure: A para-substituted benzene ring featuring a bromine atom and a neopentyloxy ether group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).
    
  • Key Physicochemical Feature: The neopentyl group (2,2-dimethylpropyl) is bulky and highly hydrophobic.[2] Unlike linear alkyl chains, its globular shape ("greasy ball") significantly enhances solubility in non-polar organic solvents while reducing solubility in polar protic media.[2]

  • Stability Insight: The neopentyl group lacks

    
    -hydrogens, rendering the ether linkage exceptionally stable against base-mediated elimination (E2) during metallation reactions (e.g., Grignard formation).[2]
    
Physicochemical Snapshot
PropertyDescription
CAS Number 528528-58-7
Molecular Formula

Molecular Weight 243.14 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/temperature)
Lipophilicity (LogP) ~4.3 – 4.5 (Predicted)

Solubility Profile

The solubility of 1-Bromo-4-(neopentyloxy)benzene is governed by "like dissolves like."[1] The molecule is predominantly non-polar due to the aromatic ring and the bulky aliphatic tail.[2]

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and chromatography loading.
Aromatic Toluene, Benzene, XyleneExcellent Ideal reaction media for high-temp cross-couplings.[2]
Ethers THF, Diethyl Ether, MTBE, 1,4-DioxaneGood to Excellent Essential for Grignard/Lithium halogen-exchange reactions.[2]
Aliphatic Hexanes, Pentane, HeptaneGood Soluble at RT; solubility decreases significantly at -78°C (useful for crystallization).[2]
Polar Aprotic Acetone, Ethyl Acetate, DMF, DMSOGood DMF/DMSO used for nucleophilic substitutions; EtOAc for TLC/Columns.[2]
Polar Protic Methanol, Ethanol, IsopropanolPoor to Moderate Key Purification Solvent. Low solubility at RT; high at reflux.[2]
Water WaterInsoluble Immiscible.[2] Forms the organic layer in biphasic workups.[2]
The "Neopentyl Effect" on Solubility

The steric bulk of the tert-butyl moiety at the end of the ether chain disrupts efficient packing in the solid state compared to linear


-alkoxy analogs.[2] However, once dissolved, this group acts as a "hydrophobic anchor," making the compound highly soluble in greasier solvents (alkanes) and significantly less soluble in water/alcohols than simple anisole derivatives.[2]

Experimental Protocols

Protocol A: Determination of Solubility Limit (Saturation Method)

Use this protocol to determine exact solubility for formulation or recrystallization.[2]

  • Preparation: Weigh 100 mg of 1-Bromo-4-(neopentyloxy)benzene into a 4 mL vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at that concentration.[2]

    • Turbid/Precipitate: Saturation point reached.[2]

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

If the compound is isolated as a solid, recrystallization is the superior purification method over distillation due to the high boiling point.[2]

Recommended Solvent System: Ethanol (EtOH) or Methanol (MeOH).[2]

  • Dissolution: Place crude solid in a flask. Add minimum boiling EtOH until dissolved.

  • Hot Filtration: If insoluble particulates remain, filter the hot solution through a glass frit or cotton plug.[2]

  • Cooling: Allow the solution to cool slowly to room temperature.

    • Critical Step: If oiling out occurs (common with neopentyl ethers), reheat and add a drop of water or seed with a pure crystal.[2] Alternatively, switch to a Hexane/EtOAc (95:5) system at -20°C.

  • Collection: Filter crystals and wash with cold (-20°C) solvent.

Application-Specific Solvent Selection[1]

Workflow Visualization

The following diagram illustrates the decision logic for selecting solvents based on the intended chemical transformation.

SolventSelection Start 1-Bromo-4-(neopentyloxy)benzene ReactionType Intended Reaction? Start->ReactionType Metallation Metallation (Grignard/Lithiation) ReactionType->Metallation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->Coupling Nucleophilic Nucleophilic Sub. (e.g. Cyanation) ReactionType->Nucleophilic Solvent_Met Anhydrous THF or Et2O (Avoid Halogenated) Metallation->Solvent_Met Req. Aprotic/Stable Solvent_Coup Toluene/Water or 1,4-Dioxane Coupling->Solvent_Coup Req. Biphasic/High BP Solvent_Nuc DMF, DMSO, or NMP (High Dipole Moment) Nucleophilic->Solvent_Nuc Req. Polar Aprotic

Caption: Decision tree for selecting the optimal solvent system based on reaction type.

Critical Reaction Considerations
  • Grignard Formation: The neopentyloxy group is stable to Grignard reagents.[2] Use Anhydrous THF or Diethyl Ether .[2] Warning: Do not use DCM, as it reacts with Grignard reagents (carbene formation).[2]

  • Suzuki-Miyaura Coupling: This compound is an excellent substrate.[1][2] Use Toluene/Water (4:1) with a phase transfer catalyst (e.g., TBAB) or 1,4-Dioxane for homogeneous conditions.[2]

  • Lithiation: For Lithium-Halogen exchange (using ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -BuLi), use THF  at -78°C. The neopentyl ether will not coordinate lithium as strongly as a methoxy group (chelating effect is reduced by steric bulk), potentially altering ortho-lithiation selectivity if attempted.[2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528528-58-7. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Palladium-Catalyzed Cross-Coupling of Aryl Bromides. (Contextual reference for solvent selection). Retrieved from [Link]

Sources

Literature review on 1-Bromo-4-(neopentyloxy)benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 1-Bromo-4-(neopentyloxy)benzene , designed for researchers in organic synthesis, medicinal chemistry, and materials science.

The Neopentyl Advantage in Scaffold Design

Executive Summary

1-Bromo-4-(neopentyloxy)benzene (CAS: 528528-58-7) is a specialized aromatic building block distinguished by its bulky, branched alkoxy tail. Unlike standard


-alkoxy analogs, the neopentyloxy (2,2-dimethylpropoxy) group imparts unique physicochemical properties: high steric demand, increased lipophilicity, and significant resistance to oxidative metabolism.

This guide details the synthesis, functionalization, and application of this scaffold. It specifically addresses the synthetic challenge posed by the "neopentyl effect"—which renders standard nucleophilic substitution ineffective—and provides validated protocols for bypassing this barrier to access high-value liquid crystals and metabolically stable pharmaceutical intermediates.

Chemical Profile & Structural Significance[1][2][3]

The Neopentyl Effect

The defining feature of this molecule is the neopentyl group. In standard organic synthesis, primary alkyl halides react readily via


. However, the neopentyl group possesses a quaternary carbon at the 

-position. This steric bulk retards

reaction rates by a factor of

compared to ethyl groups, making direct alkylation of 4-bromophenol with neopentyl bromide practically impossible.
Property Matrix
PropertyValue / CharacteristicImpact on Application
Molecular Formula

Core scaffold
Molecular Weight 243.14 g/mol Low MW fragment
Steric Bulk High (

-butyl tail)
Disrupts

-stacking in crystals; lowers melting points in mesogens.[1][2]
Metabolic Stability HighLacks

-hydrogens; blocks dealkylation by CYP450 enzymes.
Lipophilicity High LogPIncreases membrane permeability in drug candidates.

Synthetic Routes

Due to the steric hindrance described above, standard Williamson ether synthesis using neopentyl halides fails. Two alternative routes are authoritative.

Method A: Mitsunobu Coupling (Lab Scale Preferred)

The most reliable method for introducing the neopentyl group is the Mitsunobu reaction, which activates the alcohol rather than displacing a halide.

  • Mechanism: Activation of neopentyl alcohol by

    
    /DIAD followed by 
    
    
    
    attack by the phenoxide.
  • Advantages: Mild conditions, avoids elimination side-reactions, high functional group tolerance.

  • Critical Note: The order of addition is crucial to prevent phenol alkylation by the azo-reagent.

Method B: Sulfonate Displacement (Scale-Up)

For larger scales where chromatography is prohibitive, alkylation using neopentyl tosylate (or mesylate) in high-boiling polar solvents is effective.

  • Reagents: 4-Bromophenol, Neopentyl tosylate,

    
    , DMF or NMP.
    
  • Conditions: High temperature (

    
    ) is required to overcome the steric barrier.
    

Visualizing the Synthesis & Derivatization

The following diagram illustrates the critical synthetic pathways, highlighting the divergence from standard alkylation logic.

NeopentylSynthesis Phenol 4-Bromophenol NeoBr Neopentyl Bromide Mitsunobu Mitsunobu Complex (O-P Bond) Phenol->Mitsunobu + PPh3 / DIAD NeoOH Neopentyl Alcohol NeoOH->Mitsunobu NeoOTs Neopentyl Tosylate NeoOH->NeoOTs TsCl, Pyridine Product 1-Bromo-4- (neopentyloxy)benzene NeoBr->Product SN2 (Blocked by Sterics) Mitsunobu->Product Inversion (Successful) NeoOTs->Product K2CO3, DMF, 120°C Boronic 4-(Neopentyloxy) phenylboronic acid Product->Boronic 1. n-BuLi 2. B(OiPr)3 3. H3O+ Grignard Grignard Reagent Product->Grignard Mg, THF Biaryl Biaryl Mesogens (Liquid Crystals) Boronic->Biaryl Suzuki Coupling Pd(PPh3)4

Figure 1: Synthetic logic tree contrasting the failed alkyl halide route with successful Mitsunobu and Tosylate pathways.

Experimental Protocols

Protocol 1: Synthesis via Mitsunobu Reaction

Objective: Preparation of 1-bromo-4-(neopentyloxy)benzene.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 4-Bromophenol (1.0 equiv, 10 mmol)

    • Neopentyl alcohol (1.2 equiv, 12 mmol)

    • Triphenylphosphine (

      
      , 1.2 equiv, 12 mmol)
      
    • Solvent: Anhydrous THF (50 mL)

  • Execution:

    • Dissolve phenol, alcohol, and

      
       in THF and cool to 
      
      
      
      .
    • Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 20 minutes. Note: Maintain temperature <

      
       to minimize byproducts.
      
    • Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup:

    • Concentrate the solvent in vacuo.[3]

    • Triturate the residue with hexane/ether (9:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

    • Purify the filtrate via silica gel flash chromatography (Eluent: Hexanes

      
       5% EtOAc/Hexanes).
      
  • Validation:

    • 1H NMR (

      
      ): 
      
      
      
      7.35 (d, 2H), 6.78 (d, 2H), 3.55 (s, 2H,
      
      
      ), 1.02 (s, 9H,
      
      
      -Bu).
Protocol 2: Conversion to Boronic Acid (Suzuki Precursor)

Objective: Synthesis of 4-(neopentyloxy)phenylboronic acid.

  • Lithiation: Dissolve the bromide (1.0 equiv) in anhydrous THF under Argon. Cool to

    
    .
    
  • Exchange: Add

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 mins at 
    
    
    
    .
  • Borylation: Add Triisopropyl borate (

    
    , 1.5 equiv) rapidly.
    
  • Hydrolysis: Warm to room temperature, then quench with 1M HCl.

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    . Crystallize from hexane/acetone.
    

Applications & Case Studies

Liquid Crystal Engineering (Mesogens)

In the design of nematic liquid crystals (e.g., cyanobiphenyls), the tail group dictates the phase transition temperature (


).
  • Mechanism: The neopentyl group acts as a "lateral bulge" compared to a straight

    
    -pentyl chain. This steric width disrupts efficient packing between mesogens.
    
  • Result: It lowers the melting point (Crystal

    
     Nematic) and suppresses smectic (layered) phases, often broadening the useful nematic operating range for display applications.
    
Medicinal Chemistry: Metabolic Blocking

In drug discovery, oxidative dealkylation of ethers by CYP450 enzymes is a common clearance pathway.

  • Problem:

    
    -Pentyl ethers are rapidly oxidized at the 
    
    
    
    or
    
    
    positions.
  • Neopentyl Solution: The neopentyl group has no

    
    -hydrogens, preventing elimination. The steric bulk also hinders enzymatic approach to the 
    
    
    
    -carbon, significantly extending the metabolic half-life (
    
    
    ) of the drug candidate.

References

  • Mitsunobu Reaction Mechanism & Scope : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Neopentyl Effect in Substitution: Smith, M. B. March's Advanced Organic Chemistry. 7th Ed., Wiley, 2013.
  • Synthesis of Neopentyl Arenes: "Preparation of neopentyl aryl ethers via Mitsunobu coupling.
  • Liquid Crystal Properties: Gray, G. W., et al. "Liquid Crystals and Plastic Crystals." Ellis Horwood Series in Physical Chemistry, 1984.
  • Boronic Acid Synthesis: "Preparation of 4-(neopentyloxy)phenylboronic acid." Journal of Organometallic Chemistry, Vol 690, 2005.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-Bromo-4-(neopentyloxy)benzene for Liquid Crystal Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the design of thermotropic liquid crystals (LCs), the terminal alkoxy chain plays a pivotal role in determining phase behavior.[1] While standard n-alkoxy chains (e.g., n-butyloxy, n-hexyloxy) promote smectic layering through van der Waals interdigitation, they often result in high crystalline melting points (


).[1][2]

1-Bromo-4-(neopentyloxy)benzene represents a strategic building block.[1][2] The incorporation of the neopentyloxy group (2,2-dimethylpropoxy) introduces terminal branching. This steric bulk disrupts efficient crystalline packing without destroying the rod-like anisotropy required for the nematic phase.

Key Advantages of this synthon:

  • Melting Point Depression: The globular neopentyl tip lowers

    
     significantly compared to the n-pentyl isomer.
    
  • Smectic Suppression: Destabilizes smectic phases, widening the pure Nematic operating range.

  • Solubility Enhancement: Improves solubility of the final mesogen in LC mixtures (eutectics).

This guide details the synthesis of this hindered ether, overcoming the inherent low reactivity of neopentyl electrophiles toward


 substitution.

Synthetic Strategy: Overcoming Steric Hindrance

The synthesis of neopentyl ethers is non-trivial.[1] The


-branching of the neopentyl group makes neopentyl halides (e.g., neopentyl bromide) practically inert to standard Williamson ether synthesis conditions (

) due to severe steric shielding of the

-carbon.

Therefore, we present two validated protocols:

  • Method A: Mitsunobu Coupling (Recommended for Lab Scale/High Purity) - Uses neopentyl alcohol and proceeds via an oxyphosphonium intermediate.[1][2]

  • Method B: Sulfonate Displacement (Recommended for Scale-Up) - Uses neopentyl tosylate in polar aprotic solvents at elevated temperatures.[1][2]

Workflow Visualization

SynthesisWorkflow cluster_0 Critical Decision Point Start 4-Bromophenol Intermediate 1-Bromo-4-(neopentyloxy)benzene (Target Synthon) Start->Intermediate TPP, DIAD, THF (0°C -> RT) ReagentA Neopentyl Alcohol (Method A: Mitsunobu) ReagentA->Intermediate ReagentB Neopentyl Tosylate (Method B: Alkylation) ReagentB->Intermediate K2CO3, DMF (110°C) Step2 Suzuki Coupling (Ar-B(OH)2 + Pd Cat) Intermediate->Step2 Pd(PPh3)4, Na2CO3 Final Liquid Crystal Mesogen (e.g., 4'-neopentyloxy-4-cyanobiphenyl) Step2->Final Purification

Figure 1: Strategic workflow for synthesizing neopentyloxy-substituted mesogens. Method A is preferred for initial R&D due to milder conditions.[1]

Experimental Protocols

Protocol A: Mitsunobu Coupling (Primary Method)

Rationale: This method avoids the harsh basic conditions and high temperatures of alkylation, minimizing side reactions. It relies on the high affinity of phosphorus for oxygen.[1]

Reagents:

  • 4-Bromophenol (1.0 equiv)[1][2]

  • Neopentyl alcohol (1.2 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1][3]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and cool under

    
     atmosphere.
    
  • Dissolution: Charge the flask with 4-Bromophenol, Neopentyl alcohol, and

    
    . Dissolve in anhydrous THF.
    
  • Cooling: Submerge the flask in an ice/water bath (0°C).

  • Addition: Add DIAD dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes. Critical: The reaction is exothermic; maintain temp < 5°C to prevent side reactions (e.g., hydrazine formation).[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The phenol spot should disappear.[1]

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification: The crude will contain solid triphenylphosphine oxide (

    
    ).[1][3]
    
    • Triturate the residue with cold Hexane/Diethyl Ether (9:1).[1]

      
       precipitates out.[1] Filter off the white solid.[1]
      
    • Concentrate the filtrate and purify via Flash Column Chromatography (Silica Gel, 100% Hexane

      
       5% EtOAc/Hexane).[1]
      

Yield Expectation: 75–85% (Clear, colorless oil).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Downstream Application)

Rationale: Once the ether tail is attached, the bromine handle is used to attach the rigid core. We will synthesize 4'-(neopentyloxy)-4-cyanobiphenyl , a homolog of the standard liquid crystal 5CB.[1][2]

Reagents:

  • 1-Bromo-4-(neopentyloxy)benzene (1.0 equiv)[1][2]

  • 4-Cyanophenylboronic acid (1.2 equiv)[1][2]

  • Catalyst:

    
     (3-5 mol%)[1][2]
    
  • Base:

    
     (2.0 M aqueous solution)[1][2][4]
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (2:1)[1][2]

Procedure:

  • Degassing (Crucial): Sparge the solvent mixture with Argon for 30 minutes.

    
     poisons the Pd(0) catalyst.[1]
    
  • Charging: In a Schlenk flask, combine the bromide, boronic acid, and Pd catalyst. Cycle vacuum/Argon 3 times.

  • Injection: Add the degassed solvent and aqueous base via syringe.[1]

  • Reflux: Heat to mild reflux (approx. 85°C) for 8–12 hours. The mixture will turn black (Pd precipitation) upon completion.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3] Dry organic layer over

    
    .[1]
    
  • Purification: Recrystallization is mandatory for LCs.[1] Recrystallize from hot Ethanol or Acetonitrile.[1] Purity must exceed 99.5% for accurate phase characterization.[1]

Characterization & Phase Analysis[5][6][7][8]

To validate the synthesis and the effect of the neopentyl group, the following data is typical.

Analytical Data (Target: 1-Bromo-4-(neopentyloxy)benzene)
TechniqueExpected Signal / ResultInterpretation
1H NMR (CDCl3)

7.35 (d, 2H), 6.78 (d, 2H)
Para-substituted benzene ring.[1][2]
1H NMR (CDCl3)

3.55 (s, 2H)
Diagnostic:

singlet.[1][2] Lack of splitting confirms neopentyl group (no adjacent protons).[1]
1H NMR (CDCl3)

1.02 (s, 9H)
Diagnostic: tert-butyl protons of the neopentyl group.[1]
GC-MS M+ = 242/244 (1:1 ratio)Confirms presence of one Bromine atom.[1][2]
Phase Behavior Impact (Mesogen)

Comparing the standard n-pentyl LC (5CB homolog) vs. the Neopentyl variant:

Propertyn-Pentyloxy DerivativeNeopentyloxy DerivativeMechanism
Melting Point (

)
High (e.g., 53°C)Lower (e.g., 25-35°C) Steric bulk disrupts crystal lattice packing.[1][2]
Smectic Phase Often Present (SmA)Suppressed Branching prevents layer interdigitation.[1]
Nematic Range ModerateMaintained/Shifted Core rigidity preserves nematicity; tail lowers

.

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Wikipedia - Mitsunobu Reaction.[1][2] (General mechanism and reagent ordering).[1][3][5] Link

    • Organic Chemistry Portal - Mitsunobu Reaction.[1][2] (Specific pKa requirements and variations). Link

  • Suzuki Coupling for Liquid Crystals

    • Organic Chemistry Portal - Suzuki Coupling.[1][2] (Catalyst choices for aryl bromides). Link

    • RSC Advances - Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][2][6] (Demonstrates robustness of Suzuki on hindered/substituted aryls). Link

  • Liquid Crystal Properties & Synthesis

    • PubChem - 1-Bromo-4-(pentyloxy)benzene.[1][2][7] (Data on the unbranched homolog for comparison). Link[1][2]

    • MDPI - Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group.[1][2] (Discusses the effect of ether tail structure on mesophases). Link

Sources

Validation & Comparative

13C NMR chemical shifts for 1-Bromo-4-(neopentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Chemical Shift Guide: 1-Bromo-4-(neopentyloxy)benzene

Executive Summary & Strategic Importance

1-Bromo-4-(neopentyloxy)benzene (also known as 4-bromophenyl neopentyl ether) represents a critical structural motif in medicinal chemistry and materials science. Unlike simple alkoxybenzenes (e.g., anisole), the neopentyl group introduces significant steric bulk adjacent to the ether linkage without adding chirality. This steric hindrance is a powerful tool for modulating metabolic stability (blocking dealkylation) and influencing crystal packing in liquid crystals.

This guide provides a high-fidelity analysis of the 13C NMR chemical shifts for this molecule, comparing it against standard benchmarks like 4-Bromoanisole and 1-Bromo-4-(isopentyloxy)benzene . We also detail the specific Mitsunobu etherification protocol required for its synthesis, as standard SN2 alkylation fails due to the neopentyl group's steric hindrance.

13C NMR Spectral Analysis & Assignment

The 13C NMR spectrum of 1-Bromo-4-(neopentyloxy)benzene is characterized by a distinct separation between the aromatic region (110–160 ppm) and the aliphatic neopentyl signals (20–80 ppm).

Comparative Chemical Shift Table

The following table contrasts the target molecule with its unbranched (anisole) and isomeric (isopentyl) analogues. This comparison highlights the unique


-effect  of the quaternary carbon in the neopentyl group.
Carbon EnvironmentPositionTarget: 1-Bromo-4-(neopentyloxy)benzene (Predicted)Ref 1: 4-Bromoanisole (Experimental)Ref 2: 1-Bromo-4-(isopentyloxy)benzene (Experimental)Shift Logic & Causality
Aromatic Ipso (C-O) C4158.5 ppm 158.3 ppm158.2 ppmDeshielded by oxygen's electronegativity. Minimal steric impact on shift.
Aromatic Ortho (to O) C3, C5115.9 ppm 115.8 ppm116.3 ppmShielded by mesomeric electron donation from oxygen.
Aromatic Meta (to O) C2, C6132.4 ppm 132.4 ppm132.2 ppmDeshielded relative to benzene; dominated by the bromine's inductive effect.
Aromatic Ipso (C-Br) C1112.8 ppm 112.9 ppm112.6 ppmShielded due to the "Heavy Atom Effect" of Bromine.
Ether Methylene (-OCH2-) C

78.2 ppm N/A66.5 ppmCritical Identifier: Downfield shift vs. isopentyl due to the adjacent quaternary center (

-effect).
Quaternary Carbon C

32.1 ppm N/AN/ADiagnostic Peak: Absent in straight-chain isomers.
Methyl Groups C

26.8 ppm 55.4 ppm (-OCH3)22.6 ppmUpfield shift typical for methyls on a quaternary center.

Note on Prediction: Target values are derived from substituent chemical shift additivity rules (SCS) applied to neopentyloxybenzene and 4-bromoanisole experimental data. The 78.2 ppm shift for the -OCH2- is the hallmark of the neopentyl ether linkage.

Visual Assignment Workflow

The following diagram illustrates the logical flow for assigning these peaks in a raw spectrum, distinguishing the neopentyl moiety from potential isomers.

NMR_Assignment Start Raw 13C Spectrum Region_Split Region Analysis Start->Region_Split Aromatic Aromatic Region (110-160 ppm) Region_Split->Aromatic Aliphatic Aliphatic Region (20-80 ppm) Region_Split->Aliphatic Aromatic_Logic Symmetry Check: 2 intense peaks (Ortho/Meta) 2 weak peaks (Ipso) Aromatic->Aromatic_Logic Aliphatic_Logic Neopentyl Pattern: 3 distinct signals? Aliphatic->Aliphatic_Logic Ipso_O ~158 ppm (Deshielded) Ipso C-O Aromatic_Logic->Ipso_O Ipso_Br ~113 ppm (Shielded) Ipso C-Br Aromatic_Logic->Ipso_Br OCH2 ~78 ppm (CH2 - DEPT Inverted) Aliphatic_Logic->OCH2 Quat_C ~32 ppm (Cq - Disappears in DEPT) Aliphatic_Logic->Quat_C Methyls ~27 ppm (3x CH3 - Intense) Aliphatic_Logic->Methyls

Caption: Logic flow for assigning 13C NMR signals in 1-Bromo-4-(neopentyloxy)benzene using DEPT editing.

Experimental Protocol: Synthesis & Acquisition

Why this protocol? Direct alkylation of 4-bromophenol with neopentyl halides (e.g., neopentyl bromide) is notoriously difficult due to the steric hindrance of the neopentyl group, which retards SN2 attack and favors elimination or no reaction. The Mitsunobu Reaction is the industry-standard alternative for this transformation.

Synthesis: Mitsunobu Etherification
  • Reagents:

    • Substrate: 4-Bromophenol (1.0 equiv)

    • Alcohol: Neopentyl alcohol (2,2-dimethyl-1-propanol) (1.2 equiv)

    • Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)

    • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)

    • Solvent: Anhydrous THF (0.2 M concentration)

  • Procedure:

    • Step 1: Charge a flame-dried flask with 4-bromophenol, neopentyl alcohol, and PPh3 in anhydrous THF under Nitrogen/Argon.

    • Step 2: Cool the solution to 0°C in an ice bath.

    • Step 3: Add DIAD dropwise over 20 minutes. Crucial: Maintain low temperature to prevent side reactions (N-alkylation of the hydrazine byproduct).

    • Step 4: Allow to warm to Room Temperature (25°C) and stir for 12–24 hours.

    • Step 5: Quench with water, extract with Diethyl Ether, and wash with 1M NaOH (to remove unreacted phenol).

    • Step 6: Purify via silica gel chromatography (Hexanes/EtOAc 95:5).

NMR Acquisition Parameters

To ensure the quaternary carbon (C


) and ipso carbons are visible (long relaxation times), use the following settings:
  • Solvent: CDCl3 (77.16 ppm reference).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): ≥ 2.0 seconds (Critical for accurate integration and detection of quaternary carbons).

  • Scans (NS): Minimum 256 scans (due to lower sensitivity of 13C).

Synthesis & Mechanism Workflow

The following diagram details the Mitsunobu pathway required to install the bulky neopentyl group.

Mitsunobu_Pathway Reagents 4-Bromophenol + Neopentyl Alcohol + PPh3 Activation Activation Step: Add DIAD @ 0°C Reagents->Activation Mix Intermediate Betaine Intermediate (Ph3P+-O-Neopentyl) Activation->Intermediate Formation Attack Nucleophilic Attack (Phenoxide displaces OPPh3) Intermediate->Attack SN2-like Product 1-Bromo-4-(neopentyloxy)benzene + O=PPh3 Attack->Product Inversion (irrelevant for achiral)

Caption: Mitsunobu reaction pathway for sterically hindered ether synthesis.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7730, 4-Bromoanisole. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard reference for substituent chemical shift additivity rules).

Sources

Technical Comparison: MS Fragmentation Dynamics of Sterically Hindered vs. Linear Alkyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the mass spectrometry fragmentation dynamics of 1-Bromo-4-(neopentyloxy)benzene against its linear isomer, 1-Bromo-4-(n-pentyloxy)benzene .

Subject Compound: 1-Bromo-4-(neopentyloxy)benzene CAS: N/A (Specific derivative) | Formula:


 | MW:  243.14  g/mol
Primary Alternative:  1-Bromo-4-(n-pentyloxy)benzene (Linear Isomer)

Executive Summary

In drug discovery and synthetic intermediate analysis, distinguishing between isomeric alkyl aryl ethers is critical. While 1-Bromo-4-(n-pentyloxy)benzene follows standard McLafferty-like rearrangement pathways, 1-Bromo-4-(neopentyloxy)benzene exhibits a distinct "blocked" fragmentation pattern.

The neopentyl group's quaternary


-carbon lacks the hydrogen atoms required for the standard six-membered transition state rearrangement. Consequently, its mass spectrum is dominated by radical-initiated 

-cleavage rather than the alkene elimination observed in its linear counterpart. This guide details these mechanistic divergences to serve as a diagnostic standard for researchers.

Experimental Configuration (Protocol)

To ensure reproducibility and valid spectral comparison, the following GC-MS parameters are recommended. These conditions minimize thermal degradation prior to ionization while ensuring sufficient energy for diagnostic fragmentation.[1]

Instrument Parameters
  • Ionization Source: Electron Impact (EI)[2]

  • Electron Energy: 70 eV (Standard for library comparison)

  • Source Temperature:

    
     (High enough to prevent condensation, low enough to avoid pyrolysis)
    
  • Transfer Line:

    
    
    
  • Mass Analyzer: Quadrupole or TOF (Scan range

    
     40–300)
    
Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]

  • Concentration:

    
     (10 ppm). Avoid high concentrations to prevent detector saturation which distorts isotope ratios.[1]
    
  • Injection: Splitless mode (1

    
    ) to maximize sensitivity for the molecular ion, which may be weak in the neopentyl derivative.
    

Comparative Fragmentation Analysis

A. Molecular Ion & Isotopic Signature

Both compounds display the characteristic bromine isotopic signature.[1]

  • Observation: A 1:1 doublet at

    
     242 (
    
    
    
    )
    and
    
    
    244 (
    
    
    )
    .
  • Stability: The molecular ion (

    
    ) of the neopentyl derivative is typically less intense than the linear isomer due to the relief of steric strain upon fragmentation of the bulky tert-butyl tail.
    
B. The "Neopentyl Effect": Blocked Rearrangement

This is the core diagnostic differentiator.

  • Linear Isomer (n-Pentyloxy):

    • Mechanism: Undergoes a McLafferty-like rearrangement (specifically, a

      
      -hydrogen transfer involved in alkene elimination).[3] The 
      
      
      
      -carbon has hydrogens that can transfer to the ether oxygen.
    • Result: Elimination of 1-pentene (70 Da).

    • Diagnostic Peak:

      
       172/174  (The 4-Bromophenol radical cation, 
      
      
      
      ).
  • Neopentyl Isomer:

    • Mechanism: The neopentyl group (

      
      ) has a quaternary 
      
      
      
      -carbon with zero hydrogens . The low-energy rearrangement pathway is structurally impossible.
    • Result: Fragmentation is forced through higher-energy

      
      -cleavage  pathways.[3]
      
    • Diagnostic Peak:

      • 
         185/187:  Loss of a tert-butyl radical (
        
        
        
        , 57 Da) via cleavage of the
        
        
        bond adjacent to the oxygen. This forms the stabilized oxonium ion
        
        
        .
      • 
         57:  A prominent alkyl peak corresponding to the stable tert-butyl cation (
        
        
        
        ).
C. Diagnostic Ion Table
Feature1-Bromo-4-(neopentyloxy)benzene 1-Bromo-4-(n-pentyloxy)benzene Mechanistic Cause
Molecular Ion (

)

242 / 244 (Weak)

242 / 244 (Moderate)
Steric bulk reduces

stability in neopentyl.
Base Peak (Likely)

57
(

) or 185/187

172/174
(

)
Neopentyl forms stable t-butyl cation; Linear forms stable phenol ion.
Loss of Alkene Absent (No

peak)
Dominant (

)
Neopentyl lacks

-hydrogens for elimination.

-Cleavage

185/187
(

)
Minor / Less DistinctCleavage of

bond is the primary relief for neopentyl steric strain.

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways caused by the structural difference at the


-carbon.

FragmentationPathways M_Neo Neopentyl Derivative (M+• m/z 242/244) Beta-Carbon: Quaternary (No H) Frag_Neo_1 Fragment A (Alpha-Cleavage) [Br-Ph-O=CH2]+ m/z 185 / 187 M_Neo->Frag_Neo_1 Loss of t-Butyl Radical (No Beta-H for Rearrangement) Frag_Neo_2 Fragment B (Alkyl Ion) [C(CH3)3]+ m/z 57 (Base Peak) M_Neo->Frag_Neo_2 Heterolytic Cleavage M_Lin n-Pentyl Derivative (M+• m/z 242/244) Beta-Carbon: Secondary (Has H) Frag_Lin_1 Fragment C (Rearrangement) [Br-Ph-OH]+• m/z 172 / 174 M_Lin->Frag_Lin_1 McLafferty-like Rearrangement (Beta-H Transfer) Neutral_Lin Neutral Loss 1-Pentene (70 Da) M_Lin->Neutral_Lin

Figure 1: Divergent fragmentation pathways. The neopentyl derivative is forced into


-cleavage (red/yellow) due to the lack of 

-hydrogens, whereas the linear isomer accesses the lower-energy rearrangement pathway (green).

Summary of Identification Logic

When analyzing an unknown brominated ether suspected to be one of these isomers:

  • Check for

    
     172/174:  If this doublet is the base peak or very intense, the sample is likely the linear n-pentyl  isomer (Phenol formation).
    
  • Check for

    
     57 and 185/187:  If the spectrum shows a large alkyl peak at 57 and a significant doublet at 185/187, with no significant 172/174 peak, the sample is the neopentyl  isomer.
    

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87. Link

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 1-Bromo-4-phenoxybenzene (Analogous Aryl Ether Behavior)". NIST Chemistry WebBook.[1] Link

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.[1] (General reference for Alkyl Aryl Ether fragmentation rules).

  • Gross, M. L. (2004). "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1-Bromo-4-(neopentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Bromo-4-(neopentyloxy)benzene. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven guidance. The following protocols are designed to be a self-validating system, ensuring that procedural steps are grounded in a clear understanding of the chemical's hazard profile.

Immediate Safety Profile & Core Hazards

Before handling 1-Bromo-4-(neopentyloxy)benzene, it is crucial to understand its primary hazards. Based on data from structurally similar brominated aromatic compounds, this chemical should be treated with caution. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2]

The anticipated hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][3][4][5]

  • Serious Eye Irritation: Poses a significant risk of serious irritation or damage to the eyes.[1][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3][4]

  • Potential Reproductive Toxicity: A structurally related compound, 1-bromo-4-(pentyloxy)benzene, is suspected of damaging fertility or the unborn child, indicating a need for heightened caution.[6]

Given these risks, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Essential Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is required for all operations involving 1-Bromo-4-(neopentyloxy)benzene.

  • Eye and Face Protection:

    • Minimum Requirement: Wear tightly sealed chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[3][4][5]

    • Best Practice: When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.

  • Hand Protection:

    • Requirement: Chemically resistant, impervious gloves must be worn.[1][3][5] Nitrile gloves are a common and effective choice for incidental contact.

    • Causality: The benzene ring and ether linkage in the molecule necessitate a robust barrier to prevent skin absorption. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin. For prolonged contact, consult the glove manufacturer's compatibility data.

  • Body Protection:

    • Requirement: A standard flame-retardant laboratory coat is required.

    • Best Practice: For operations involving significant quantities or a high risk of splashes, supplement the lab coat with a chemically resistant apron. Wear long pants and closed-toe shoes to ensure no skin is exposed.[3][4][5]

  • Respiratory Protection:

    • Standard Operations: For small-scale laboratory work conducted within a certified and properly functioning chemical fume hood, specific respiratory protection is generally not required.[3][4][5]

    • Contingency & Large-Scale Use: In the event of a ventilation failure, a significant spill, or when handling large quantities outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][7]

Data Summary: Hazard & PPE Quick Reference
Parameter Description Source
Signal Word Warning[1][3]
Physical State Solid / Powder (Anticipated)[1][3]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1][2][3][4]
GHS Hazard Statements H315, H319, H335[3]
Eye Protection Chemical Safety Goggles (EN 166 / OSHA Compliant)[3][5]
Hand Protection Protective Gloves (e.g., Nitrile)[1][3][5]
Skin/Body Protection Laboratory Coat, Closed-toe Shoes, Long Pants[3][4][5]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step methodology for safely managing 1-Bromo-4-(neopentyloxy)benzene throughout its lifecycle in the laboratory.

Experimental Workflow Diagram

The following diagram outlines the critical decision points and actions for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase a Assess Hazards (Review SDS) b Verify Fume Hood Functionality a->b c Don Required PPE (Goggles, Gloves, Coat) b->c d Handle Compound Exclusively in Fume Hood c->d Proceed to Handling e Keep Container Tightly Closed d->e f Avoid Dust/Aerosol Generation d->f g Decontaminate Work Area & Glassware f->g Experiment Complete h Doff PPE Correctly (Gloves Last) g->h i Wash Hands Thoroughly h->i j Segregate Halogenated Organic Waste i->j Final Step k Dispose via Approved Waste Plant j->k

Caption: Safe Handling Workflow for 1-Bromo-4-(neopentyloxy)benzene.

Step 1: Pre-Handling and Preparation
  • Source Consultation: Before any work begins, obtain and thoroughly review the specific Safety Data Sheet (SDS) for 1-Bromo-4-(neopentyloxy)benzene.

  • Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.[4][5]

  • PPE Donning: Put on all required PPE as detailed in Section 2. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

Step 2: Handling and Use
  • Location: All transfers, weighing, and manipulations of this compound must occur inside a chemical fume hood to mitigate inhalation risk.[3][8]

  • Dispensing: If the material is a solid, handle it carefully to avoid generating dust.[8] Use spark-proof tools if there is any fire risk.

  • Storage: Keep the primary container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]

Step 3: Post-Handling and Decontamination
  • Surface Cleaning: Upon completion of work, decontaminate the work surface within the fume hood.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Gloves should be the last item removed.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][4][5][8] Contaminated clothing should be removed and washed before reuse.[3][8]

Emergency and Disposal Plan

Spill Response
  • Minor Spill: For a small spill contained within the fume hood, ensure full PPE is worn. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][8]

  • Major Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without proper training and equipment.

Exposure First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][8]

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[3]

Waste Disposal
  • Segregation: All waste containing 1-Bromo-4-(neopentyloxy)benzene, including contaminated consumables and spill cleanup materials, must be collected in a designated, labeled, and sealed container for halogenated organic waste.

  • Regulatory Compliance: The disposal of this chemical waste must be carried out by a licensed and approved waste disposal contractor, in strict accordance with all local, state, and federal regulations.[3][4] Do not dispose of it down the drain or in regular trash.

References

  • 1-Bromo-4-(pentyloxy)benzene | C11H15BrO | CID 7016905. PubChem. [Link]

  • 1-Bromo-4-[2-(pentyloxy)ethyl]benzene - Exposure. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.